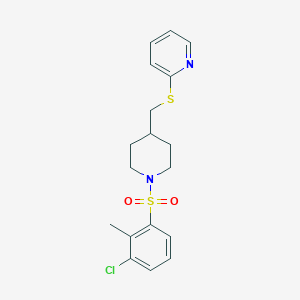

2-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine

Description

2-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine is a heterocyclic compound featuring a piperidine core substituted with a sulfonyl group linked to a 3-chloro-2-methylphenyl moiety. A methylthio (-S-CH2-) bridge connects the piperidine ring to a pyridine heterocycle.

The compound’s synthesis likely involves sulfonylation of a piperidine intermediate followed by thioether formation, as evidenced by analogous synthetic routes for structurally related molecules (e.g., sulfamoyl-substituted piperidines in ) . Characterization methods such as NMR, mass spectrometry, and TLC are standard for confirming its purity and structure .

Properties

IUPAC Name |

2-[[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]methylsulfanyl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O2S2/c1-14-16(19)5-4-6-17(14)25(22,23)21-11-8-15(9-12-21)13-24-18-7-2-3-10-20-18/h2-7,10,15H,8-9,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXNVYWKJSWDLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)CSC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine typically involves multiple steps. One common method starts with the preparation of the 3-chloro-2-methylphenylsulfonyl chloride, which is then reacted with piperidine to form the sulfonyl piperidine intermediate. This intermediate is further reacted with a pyridine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Preliminary studies indicate that compounds with similar structures have shown promising results in various biological assays:

- Anticancer Activity : Compounds containing pyridine and piperidine rings have demonstrated the ability to inhibit growth in cancer cell lines. For instance, research indicates that sulfonamide derivatives can exhibit cytotoxic effects against human breast cancer (MCF-7) and lung carcinoma (SK-LU-1) cell lines .

- Antimicrobial Properties : Similar compounds have been evaluated for their activity against resistant bacterial strains. The presence of the sulfonamide group is critical in enhancing antibacterial efficacy.

- Antimalarial Potential : Research on related triazolopyridine compounds bearing sulfonamide groups has shown significant antimalarial activity against Plasmodium falciparum, indicating a potential avenue for drug development targeting malaria .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of 2-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine alongside structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Sulfanilamide | Sulfonamide group | Antibacterial | First synthetic antibacterial agent |

| Piperine | Piperidine ring | Anti-inflammatory | Natural alkaloid from black pepper |

| Triazole Derivatives | N-containing heterocycles | Antifungal | Diverse pharmacological profiles |

This comparison illustrates how structural motifs influence biological activities and therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine and pyridine rings can interact with various receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

In contrast, sulfamoyl-containing analogs (e.g., 6d–6l in ) exhibit higher polarity, which may improve solubility but reduce blood-brain barrier penetration .

Thermal Stability :

- Pyridine derivatives with nitro or bromo substituents () show higher melting points (268–287°C) than benzhydrylpiperazines (132–230°C), suggesting stronger intermolecular forces (e.g., π-π stacking) .

Heterocyclic Core Variations: Replacement of pyridine with pyrimidine () or chromeno-pyrimidine () alters electronic properties.

Biological Activity

The compound 2-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine is a complex organic molecule characterized by a pyridine ring, a sulfonamide group, and a thioether linkage. Its unique structure suggests potential pharmacological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Molecular Structure

The molecular formula of the compound is , with a molecular weight of 408.9 g/mol. The structure includes:

- A pyridine ring

- A piperidine moiety

- A sulfonyl linkage to a 3-chloro-2-methylphenyl group

This structural arrangement indicates multiple sites for chemical reactivity, which may influence its biological activity.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures have demonstrated significant biological activities, including:

- Antimicrobial Activity : In vitro studies suggest that related compounds exhibit promising results against resistant bacterial strains. For instance, hybrid molecules derived from similar scaffolds have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens .

- Anticancer Potential : Structural analogs have been reported to inhibit growth in cancer cell lines, suggesting that the compound may possess anticancer properties.

While specific literature on the mechanism of action for this compound is limited, it is hypothesized that its activity may involve:

- Binding to specific receptors

- Inhibition of key enzymes

- Modulating cellular signaling pathways

These mechanisms are common among compounds containing nitrogen heterocycles and sulfur functionalities.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Sulfanilamide | Sulfonamide group | Antibacterial | First synthetic antibacterial agent |

| Piperine | Piperidine ring | Anti-inflammatory | Natural alkaloid from black pepper |

| Triazole derivatives | N-containing heterocycles | Antifungal | Diverse pharmacological profiles |

This comparison highlights the potential for diverse biological activities associated with compounds that share structural motifs with This compound .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various derivatives based on this compound's scaffold. For example:

- Antimicrobial Evaluation : In vitro testing has shown significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating potent efficacy compared to established antibiotics like ciprofloxacin .

- Cancer Cell Line Studies : Research involving similar piperidine derivatives has demonstrated their ability to inhibit proliferation in several cancer cell lines, providing a basis for further investigation into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine, and what factors influence reaction yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of the piperidine core followed by thioether linkage formation. Key steps include:

- Using polar solvents like DMF or DMSO to facilitate nucleophilic substitution (e.g., coupling the sulfonyl chloride intermediate with piperidine) .

- Purification via column chromatography or recrystallization to achieve >95% purity, as demonstrated in similar sulfonyl-piperidine syntheses .

- Yield optimization through controlled reaction temperatures (e.g., 0–25°C) and stoichiometric ratios of reagents, such as sodium hydroxide in dichloromethane for deprotonation .

Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- 1H and 13C NMR spectroscopy to confirm the presence of sulfonyl, thioether, and pyridine moieties .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- Single-crystal X-ray diffraction for absolute stereochemical confirmation, as applied to structurally related pyridine-thioether derivatives .

Q. What safety precautions are necessary when handling intermediates and reagents during synthesis?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact with corrosive or toxic intermediates (e.g., sulfonyl chlorides) .

- Conduct reactions in a fume hood to mitigate inhalation risks, particularly with volatile solvents like dichloromethane .

- Store reactive intermediates under inert conditions (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can computational methods be applied to predict the physicochemical properties and drug-likeness of this compound?

- Methodological Answer :

- Use tools like SwissADME or Molinspiration to calculate logP, topological polar surface area (TPSA), and Lipinski’s Rule of Five compliance .

- Molecular dynamics simulations to assess binding affinity to target proteins (e.g., enzymes with sulfonyl/thioether-binding pockets) .

- Density functional theory (DFT) to model electronic properties influencing reactivity .

Q. What experimental design strategies are suitable for optimizing reaction conditions in the synthesis of this compound?

- Methodological Answer :

- Split-plot factorial designs to test variables like solvent polarity, catalyst loading (e.g., p-toluenesulfonic acid), and temperature .

- Response surface methodology (RSM) to identify optimal stoichiometric ratios for maximizing yield .

- Use of in situ monitoring (e.g., FTIR or HPLC) to track reaction progress and intermediate stability .

Q. How can researchers resolve contradictions in reported data, such as varying purity levels or conflicting biological activity results?

- Methodological Answer :

- Cross-validation using orthogonal analytical techniques (e.g., NMR + LC-MS) to confirm purity and structural integrity .

- Replicate experiments under standardized conditions (e.g., fixed solvent systems, catalyst batches) to minimize variability .

- Meta-analysis of published protocols to identify critical variables (e.g., reaction time, workup methods) affecting outcomes .

Q. What methodologies are recommended for studying the environmental fate and ecological impact of this compound?

- Methodological Answer :

- Long-term biodegradation assays in simulated environmental compartments (soil/water) to track persistence .

- High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to quantify bioaccumulation in model organisms .

- Ecotoxicity testing using Daphnia magna or algal cultures to assess acute/chronic effects .

Q. How can researchers design analogs of this compound to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Bioisosteric replacement : Substitute the sulfonyl group with carbonyl or phosphoryl moieties to modulate electronic effects .

- Side-chain diversification : Introduce alkyl/aryl groups at the piperidine N-position or pyridine C-3 to enhance lipophilicity .

- Fragment-based screening to identify critical pharmacophores using X-ray crystallography or surface plasmon resonance (SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.